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Compound of Interest

Compound Name: Fluroxypyr-meptyl

Cat. No.: B042059

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Fluroxypyr-meptyl, a widely used pyridine-based herbicide. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with generalized experimental protocols for these analytical techniques. This information is
crucial for the identification, quantification, and structural elucidation of Fluroxypyr-meptyl in
various matrices.

Molecular Structure and Properties

Fluroxypyr-meptyl is the 1-methylheptyl ester of fluroxypyr. After foliar uptake, it is hydrolyzed
to the herbicidally active fluroxypyr acid.

e Molecular Formula: C1sH21CIl2FN203][1]

e Molecular Weight: 367.2 g/mol [1]

e IUPAC Name: octan-2-yl 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetate[1]
e CAS Number: 81406-37-3[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for Fluroxypyr-meptyl.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

13C NMR Spectral Data

The following table presents the available 13C NMR spectral data for Fluroxypyr-meptyl.[1]

Chemical Shift (ppm) Assignment

Pyridine ring carbons, ester carbonyl carbon,
Data not publicly available in detalil carbons of the 1-methylheptyl chain, and the

acetate methylene carbon.

H NMR Spectral Data

Detailed experimental *H NMR data, including chemical shifts, splitting patterns, and coupling
constants for Fluroxypyr-meptyl, are not readily available in public databases. However,
analytical standards and their corresponding NMR spectra are available from commercial
suppliers, which can be used for comparison and confirmation of the compound's identity.[2][3]

[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a
detailed peak list for Fluroxypyr-meptyl is not publicly available, the expected characteristic
absorption bands based on its structure are listed below.
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Wavenumber Range (cm~*) Functional Group Vibration Type
3400 - 3200 N-H (amine) Stretching
3000 - 2850 C-H (alkane) Stretching
~1750 C=0 (ester) Stretching

C=C and C=N (aromatic ]
1600 - 1450 o Stretching
pyridine ring)

1300 - 1000 C-O (ester and ether) Stretching
850 - 550 C-ClI Stretching
~1200 C-F Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling molecular weight determination and structural elucidation.

GC-MS Data

The following table summarizes the major peaks observed in the Gas Chromatography-Mass
Spectrometry (GC-MS) analysis of Fluroxypyr-meptyl.[1]

miz Relative Intensity
255 Major Peak

254 High

181 High

161 Moderate

209 Moderate

211 Moderate

104 Moderate
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MS-MS Data

Tandem mass spectrometry (MS-MS) data provides further structural information through
fragmentation analysis.[1]

Major Fragment

Precursor lon (m/z)  Precursor Type Collision Energy
lons (m/z)
367.0986 [M+H]* Not Specified 254.9, 236.9, 254
LC-MS Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the
analysis of Fluroxypyr-meptyl.[1]

Fragmentation Major Fragment
Precursor lon (m/z) Adduct
Mode lons (m/z)

254.9734, 208.9679,
367.0986 [M+H]* HCD 236.9629, 196.9679,
57.0699

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic
analysis of Fluroxypyr-meptyl. These should be adapted and optimized for specific
instrumentation and analytical requirements.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the Fluroxypyr-meptyl analytical standard in
approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-ds).

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).
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» 'H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR: A proton-decoupled experiment is typically performed with a 45° pulse width and a
longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the sample is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the mid-IR range (typically 4000-400 cm™2).

e Background Correction: A background spectrum of the empty sample holder (or pure KBr
pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS or LC-MS)

o Sample Preparation: Prepare a dilute solution of Fluroxypyr-meptyl in a suitable solvent
(e.g., acetonitrile, methanol, or ethyl acetate). The concentration will depend on the
sensitivity of the instrument.

o Chromatographic Separation (if applicable):

o GC: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that
allows for the separation of Fluroxypyr-meptyl from other components.

o LC: Use a C18 reversed-phase column with a mobile phase gradient of water and
acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to
improve ionization.

e Mass Spectrometry:

o lonization: For GC-MS, Electron lonization (EIl) is common. For LC-MS, Electrospray
lonization (ESI) is typically used.
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o Mass Analysis: Acquire mass spectra in full scan mode to identify the molecular ion and
fragmentation patterns. For quantitative analysis, Selected lon Monitoring (SIM) or Multiple
Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and
identification of an organic compound like Fluroxypyr-meptyl using a combination of
spectroscopic techniques.
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Caption: A logical workflow for the spectroscopic analysis of Fluroxypyr-meptyl.

This guide provides a foundational understanding of the spectroscopic characteristics of
Fluroxypyr-meptyl. For definitive identification and quantification, it is always recommended to
compare the obtained spectra with those of a certified reference standard under identical
experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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